molecular formula C10H14O2 B1362506 2-(3,4-Dimethylphenoxy)ethanol CAS No. 34221-43-7

2-(3,4-Dimethylphenoxy)ethanol

Cat. No.: B1362506
CAS No.: 34221-43-7
M. Wt: 166.22 g/mol
InChI Key: CUNKIUSAFDPIAA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a type of phenol derivative where the phenol group is substituted with two methyl groups at the 3 and 4 positions and an ethoxy group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)ethanol typically involves the reaction of 3,4-dimethylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction can be represented as follows:

3,4-Dimethylphenol+Ethylene oxideThis compound\text{3,4-Dimethylphenol} + \text{Ethylene oxide} \rightarrow \text{this compound} 3,4-Dimethylphenol+Ethylene oxide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3,4-Dimethylphenoxy)acetaldehyde or 2-(3,4-Dimethylphenoxy)acetone.

    Reduction: Formation of 2-(3,4-Dimethylphenoxy)ethane.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with methoxy groups instead of methyl groups.

    3,4-Dimethylphenol: Lacks the ethoxy group, making it less hydrophilic.

    2-Phenoxyethanol: Lacks the methyl groups, affecting its hydrophobicity and reactivity.

Uniqueness

2-(3,4-Dimethylphenoxy)ethanol is unique due to the presence of both methyl and ethoxy groups, which confer specific chemical and physical properties. These substitutions can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKIUSAFDPIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307319
Record name 2-(3,4-dimethyl-phenoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34221-43-7
Record name NSC190716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-dimethyl-phenoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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